molecular formula C4H9NO3S B2870107 2-(Ethanesulfonyl)acetamide CAS No. 10152-03-1

2-(Ethanesulfonyl)acetamide

Cat. No.: B2870107
CAS No.: 10152-03-1
M. Wt: 151.18
InChI Key: PVTYEZXVIDJKOU-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)acetamide is a synthetic compound belonging to the class of sulfonamides. It is characterized by the presence of an ethyl group attached to the sulfur atom and an acetamide group. This compound has garnered interest due to its diverse range of applications across various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfonyl)acetamide typically involves the reaction of ethylsulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Ethanesulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share structural similarities with 2-(Ethanesulfonyl)acetamide.

    Sulfonimidates: These compounds also contain a sulfur atom bonded to an imidate group and exhibit similar chemical reactivity.

Uniqueness: this compound is unique due to its specific ethyl and acetamide substituents, which confer distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

2-ethylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTYEZXVIDJKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10152-03-1
Record name 2-(ethanesulfonyl)acetamide
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